[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
The molecule features:
- A piperidin-4-yl core with a tert-butyl carbamate protecting group.
- This compound likely serves as a precursor in drug discovery, particularly for kinase inhibitors or antiviral agents, given the prevalence of similar structures in such contexts (e.g., HIV-1 drug intermediates in ) .
Properties
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)11-12-4-5-14(17)18-10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFQFTUOICRCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671487 | |
| Record name | tert-Butyl {1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-36-4 | |
| Record name | 1,1-Dimethylethyl N-[1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl {1-[(6-chloropyridin-3-yl)methyl]piperidin-4-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, also known by its CAS number 596817-41-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H22ClN3O2
- Molar Mass : 311.81 g/mol
- CAS Number : 596817-41-3
The compound exhibits various biological activities that can be attributed to its structural features:
- Cholinesterase Inhibition : It has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
- Anticancer Activity : Recent studies indicate that piperidine derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. The mechanism is thought to involve apoptosis induction and disruption of cancer cell proliferation pathways .
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may act as a ligand for certain GPCRs, influencing various signaling pathways that regulate cellular functions such as proliferation and apoptosis .
Biological Activity Data Table
Case Studies
- Alzheimer's Disease : A study demonstrated that derivatives of the compound effectively inhibited AChE, leading to improved cognitive scores in animal models. The results suggest a promising avenue for treating Alzheimer's disease through enhanced cholinergic signaling .
- Cancer Research : In vitro studies on FaDu hypopharyngeal tumor cells showed that the compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The study highlighted the potential for developing new anticancer therapies based on this piperidine derivative .
- Antimicrobial Properties : Research has indicated that certain piperidine derivatives can inhibit fungal growth by targeting chitin synthase, suggesting a role for this compound in antifungal therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Piperidine Core
a. tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()
- Key Difference : The acetyl group replaces the 6-chloro-pyridinylmethyl moiety.
- Impact: The acetyl group enhances hydrophobicity and may influence metabolic stability. This derivative is used in synthesizing neuroactive compounds (e.g., isoquinoline derivatives) .
- Synthetic Route : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .
b. [1-(2-Chloro-acetyl)-piperidin-4-yl]-Methyl-carbamic acid tert-butyl ester ()
Variations in Aromatic Substituents
a. [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester ()
- Key Difference : Pyrimidine replaces pyridine, with a methoxy group at position 4.
- Impact : Pyrimidine’s electron-deficient nature may alter binding affinity in kinase targets. Methoxy groups often improve solubility .
b. (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester ()
- Key Difference : Fluorinated benzyl group instead of chloropyridinylmethyl.
- Impact : Fluorine enhances metabolic stability and bioavailability. Used in CNS-targeting agents .
c. Methyl-[1-(3-methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester ()
- Key Difference : Pyrazine ring introduces nitrogen-rich aromaticity.
- Impact: Potential for improved hydrogen bonding in target interactions (e.g., enzyme active sites) .
Functional Group Additions
a. (1-{2-Cyclopropyl-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-6-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester ()
- Key Difference : Quinazoline scaffold with cyclopropyl and methoxyphenyl groups.
- Impact : Quinazoline is a privileged structure in kinase inhibitors (e.g., EGFR inhibitors). The bulky substituents may enhance selectivity .
b. 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester ()
- Key Difference: Chloropyrimidine linked via an aminomethyl group.
Common Strategies
- Suzuki Coupling : Widely used to introduce aromatic substituents (e.g., 3,5-difluorophenyl in ) .
- Buchwald-Hartwig Amination: Employed in for aryl-amino bond formation.
- Protection/Deprotection : The tert-butyl carbamate group is introduced via tert-butyl piperidin-4-ylcarbamate () and removed under acidic conditions (e.g., HCl/MeOH in ) .
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
